molecular formula C18H27NO7 B1594016 Sceleratine CAS No. 6190-25-6

Sceleratine

Cat. No.: B1594016
CAS No.: 6190-25-6
M. Wt: 369.4 g/mol
InChI Key: KWEQCWXCFQWUQU-AUBWXPIGSA-N
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Description

Sceleratine is a phytochemical reference substance with the empirical formula C18H27NO7 . It has a molecular weight of 369.41 . It is a solid substance and is stored at temperatures between 2-8°C . It is primarily used as a reference standard .


Molecular Structure Analysis

The InChI notation for this compound is 1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 . This notation provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 369.41 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Identification and Pharmacological Investigation

Sceleratine, along with other tryptamine derivatives, has been identified in plants such as Ranunculus sceleratus L. (marsh-crowfoot), an annual herb found in northern India. This plant's leaves, known to cause dermatitis and blisters, were historically used by professional beggars to produce or maintain open sores. The pharmacological activities of substances like histamine, acetylcholine, and 5-hydroxytryptamine found in such plants have been a subject of investigation (Bhargava, Kishor, Pant, & Saxena, 1965).

Toxicological Studies

The acute toxicity of this compound was studied in the early 20th century. Intravenous injection in mice showed that this compound had a toxic effect, with liver necrosis associated with sinusoidal congestion and hemorrhage. The study provided insights into the toxicity levels and physiological impact of this compound and similar alkaloids (Harris, Anderson, & Chen, 1942).

Chemical Analysis and Isolation

Research in the 1960s led to the isolation of a new alkaloid, chlorodeoxythis compound, from Senecio sceleratus Schweickerdt. This study detailed the chemical structure and attempted conversion of chlorodeoxythis compound to this compound, highlighting the complexities of alkaloid chemistry and their derivatives (Gordon-Gray, 1967).

Ecological and Environmental Studies

Ranunculus sceleratus, containing this compound, was studied for its tolerance to salinity and heavy metals, as well as its phytoextraction potential. This research provided insights into the ecological resilience and potential environmental applications of plants containing this compound (Ievinsh et al., 2022).

Hepatotoxicity and Prothrombin Time Effect

A study on the effect of hepatotoxic alkaloids on the prothrombin time of rats included this compound. This research contributed to understanding the impact of such alkaloids on liver function and blood coagulation, which is crucial for medical and toxicological research (Rose, Fink, Harris, & Chen, 1945).

Properties

IUPAC Name

(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQCWXCFQWUQU-AUBWXPIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977451
Record name 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6190-25-6
Record name Sceleratine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the toxicity profile of Sceleratine compared to other related alkaloids?

A1: this compound exhibits an intermediate level of toxicity when compared to isatidine and pterophine. In mice, intravenous injections of lethal doses of these alkaloids result in death within 1-5 days. [] While all three alkaloids cause liver necrosis, the location of damage varies. Pterophine primarily affects the periportal region, while this compound and isatidine cause predominantly central necrosis. [] Notably, pterophine demonstrates the highest toxicity, while isatidine shows the least. []

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: this compound is a diester alkaloid composed of retronecine esterified with sceleratinic acid. [] Its structure was initially proposed and later revised through a series of chemical degradation studies and spectroscopic analyses, including NMR and mass spectrometry. [, ] The revised structure confirmed the presence of specific functional groups, revealing important insights into its reactivity and potential biological activity.

Q3: How does this compound affect blood pressure in cats?

A3: Intravenous administration of this compound in cats has been observed to slightly elevate blood pressure. This effect contrasts with pterophine, which causes a decrease in blood pressure when administered through the same route. [] Further research is needed to understand the mechanism behind this blood pressure elevation and its potential implications.

Q4: What is the impact of this compound on the prothrombin time in rats?

A4: Research indicates that this compound, when administered to rats, can prolong the prothrombin time, although its effect is less pronounced than other pyrrolizidine alkaloids like senecionine, retrorsine, pterophine, spartioidine, and monocrotaline. [] This finding suggests that this compound may interfere with blood clotting mechanisms, potentially leading to a higher risk of bleeding.

Q5: Is there any evidence of this compound poisoning in animals other than cattle?

A5: While this compound poisoning has been previously reported in cattle, there is a documented case of poisoning in an ostrich in Zimbabwe. [] This case highlights the potential risk of this compound poisoning to other avian species, particularly those grazing in areas where Senecio sceleratus, the plant containing this compound, is prevalent.

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